

A Comparative Analysis of the Selectivity Profiles of M7583 and Acalabrutinib

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Compound of Interest

Compound Name: M7583

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In the landscape of targeted therapies for B-cell malignancies, the development of highly selective Bruton's tyrosine kinase (BTK) inhibitors is a critical endeavor to maximize on-target efficacy while minimizing off-target related adverse events. This guide provides a detailed comparison of the selectivity profiles of two next-generation BTK inhibitors: **M7583** (also known as TL-895) and acalabrutinib. By examining their biochemical potency and kinome-wide selectivity, this document aims to offer valuable insights for researchers and clinicians in the field of oncology and immunology.

Introduction to M7583 and Acalabrutinib

M7583 (TL-895) is a potent, orally active, and highly selective irreversible BTK inhibitor that is ATP-competitive.^[1] It is currently under investigation for the treatment of various B-cell malignancies.

Acalabrutinib (Calquence®) is a second-generation, highly selective, potent, and covalent BTK inhibitor.^[2] It is approved for the treatment of various B-cell cancers and is known for its improved safety profile compared to the first-generation BTK inhibitor, ibrutinib, owing to its minimal off-target activities.^{[2][3]}

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to undesirable side effects, while a highly selective compound is expected to have a more favorable safety profile.

Biochemical Potency against BTK

Both **M7583** and acalabrutinib are highly potent inhibitors of BTK. However, in biochemical assays, **M7583** has demonstrated a slightly lower IC₅₀ value, suggesting higher potency in a cell-free system.

Inhibitor	BTK IC ₅₀ (nM)	Reference
M7583 (TL-895)	~1.5	[1]
Acalabrutinib	~3 - 5.1	[4]

Table 1: Biochemical Potency of **M7583** and Acalabrutinib against BTK. The half-maximal inhibitory concentration (IC₅₀) values were determined in biochemical assays. It is important to note that these values are from different studies and direct comparison should be made with caution.

Kinase Selectivity

A comprehensive understanding of a kinase inhibitor's selectivity is best achieved through broad kinome profiling. While a direct head-to-head comparison in the same study is not readily available in the public domain, data from separate kinome scans provide valuable insights into the selectivity of **M7583** and acalabrutinib.

M7583 (TL-895): A screening of **M7583** against a panel of 270 kinases using the Millipore Kinase Profiler™ service revealed its high selectivity. At a concentration of 1 μM, **M7583** inhibited only a small number of other kinases.[1] More recent data from a KINOMEScan against 468 kinases confirmed its high selectivity for TEC family kinases.[5][6] The most potent off-target inhibitions were observed against other TEC family kinases.

Acalabrutinib: Acalabrutinib is renowned for its high selectivity.[2] KINOMEScan® data showed that at a concentration of 1 μM, acalabrutinib inhibited a very limited number of kinases by

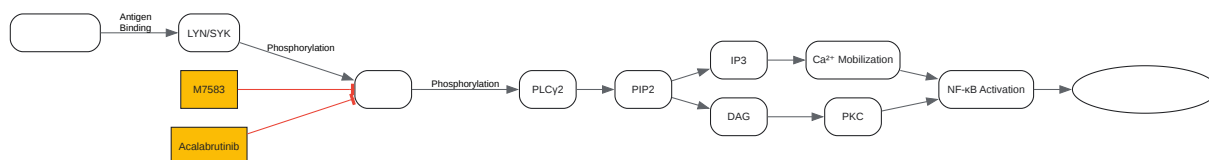
more than 65%.[7] Its off-target activity against kinases such as ITK and EGFR is significantly lower compared to ibrutinib, which is believed to contribute to its improved tolerability.[3]

Off-Target Kinase	M7583 (TL-895) IC50 (nM)	Acalabrutinib IC50 (nM)	Kinase Family
BMX	1.6	<100	TEC
BLK	77	>1000	SRC
TEC	10-39	37-1000	TEC
TXK	62	<100	TEC
EGFR	No significant inhibition	>1000	Receptor Tyrosine Kinase
ITK	Moderate inhibition	>1000	TEC

Table 2: Comparative Off-Target Kinase Inhibition Profile. IC50 values for key off-target kinases are presented. Data for **M7583** is from a Millipore Kinase Profiler screen[1] and KINOMEscan[5][6], while data for acalabrutinib is compiled from various sources[3][4]. The variability in acalabrutinib's IC50 for TEC kinase highlights the differences in assay conditions between studies.

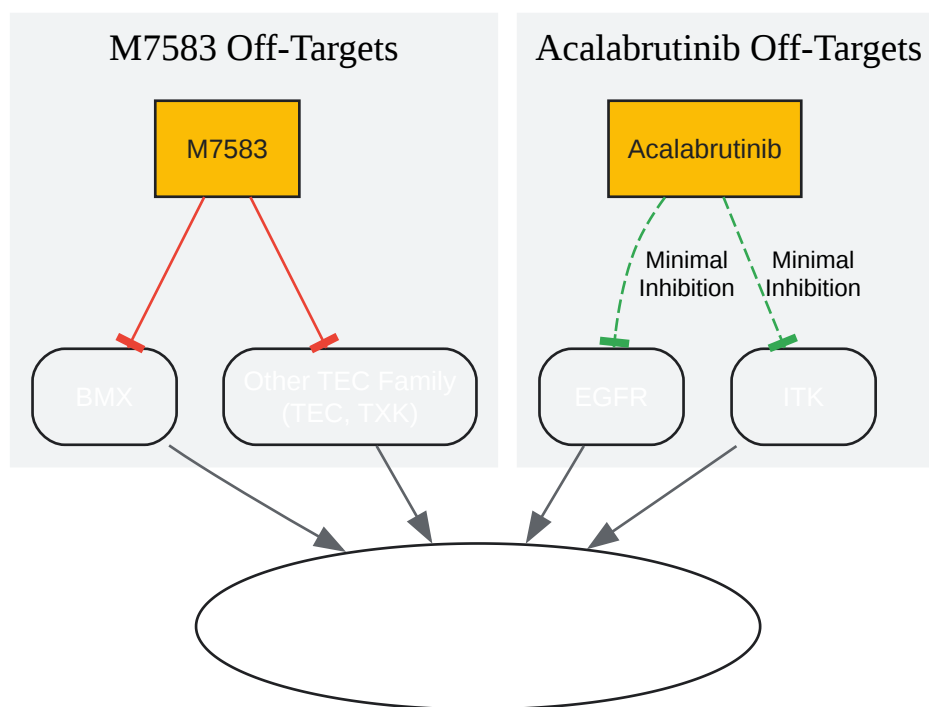
Signaling Pathways

The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the potential impact of off-target inhibition on other pathways.



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Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by **M7583** and Acalabrutinib.



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Caption: Potential Off-Target Effects on Other Signaling Pathways.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized biochemical assays. The data presented in this guide were primarily generated using kinome-wide screening platforms such as the Millipore Kinase Profiler™ and Eurofins DiscoverX KINOMEScan®.

General Principle of Biochemical Kinase Assays

Biochemical kinase assays are designed to measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The fundamental components of these assays include:

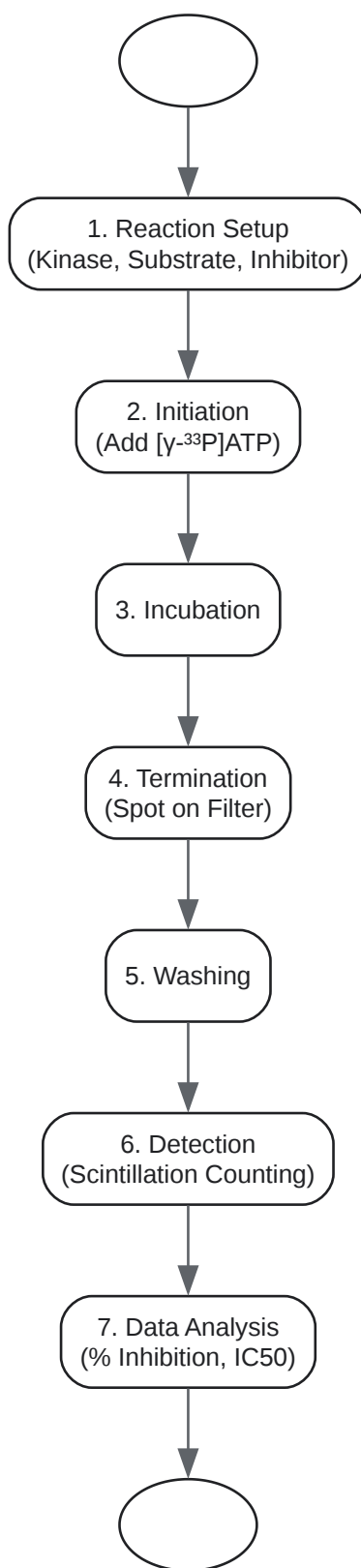
- Kinase: The purified enzyme of interest.

- Substrate: A peptide or protein that is phosphorylated by the kinase.
- ATP: The phosphate donor for the phosphorylation reaction.
- Inhibitor: The compound being tested for its ability to block kinase activity.
- Detection System: A method to quantify the extent of substrate phosphorylation.

Example Experimental Workflow: Radiometric Kinase Assay (e.g., Millipore Kinase Profiler™)

This method is often considered the gold standard for its direct measurement of phosphate transfer.

- Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ - ^{33}P]ATP).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
- Washing: Unincorporated [γ - ^{33}P]ATP is washed away from the filter membrane.
- Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC₅₀ values are then determined from dose-response curves.



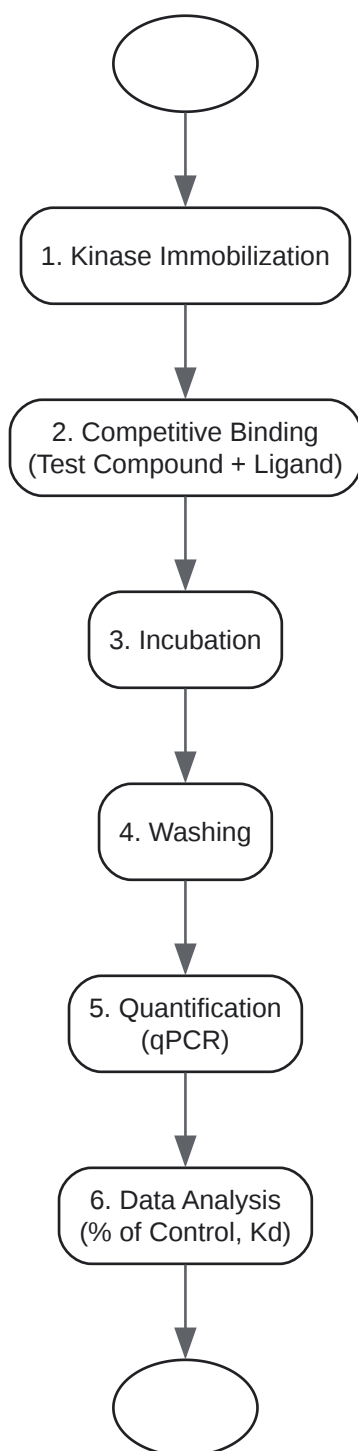
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Caption: Workflow of a Radiometric Kinase Inhibition Assay.

Example Experimental Workflow: Competitive Binding Assay (e.g., KINOMEscan®)

This technology measures the ability of a compound to compete with a proprietary ligand for binding to the kinase active site.

- Immobilization: A DNA-tagged kinase is immobilized on a solid support.
- Competition: The test compound and a proprietary, active-site directed ligand are added to the immobilized kinase.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase-ligand interaction is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: A low amount of bound ligand indicates that the test compound has successfully competed for binding to the kinase active site. The results are often reported as a percentage of control, and a dissociation constant (K_d) can be determined.



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Caption: Workflow of a Competitive Binding Kinase Assay.

Conclusion

Both **M7583** and acalabrutinib are highly potent and selective inhibitors of BTK. The available data suggests that **M7583** may have a slightly higher biochemical potency for BTK, while both compounds exhibit excellent selectivity profiles with limited off-target kinase inhibition. The improved selectivity of these second-generation inhibitors over older counterparts is a key factor in their enhanced safety profiles. This comparative guide, based on publicly available preclinical data, provides a foundation for researchers to understand the nuanced differences between these two important targeted therapies. Further head-to-head clinical studies will be instrumental in fully elucidating their comparative efficacy and safety in various patient populations.

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